
H-Ile-Tyr-Ser-Tyr-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Ile-Tyr-Ser-Tyr-OH is a peptide composed of four amino acids: isoleucine, tyrosine, serine, and tyrosine. Peptides like this one are often studied for their potential biological activities and therapeutic applications. The sequence of amino acids in this peptide suggests it may have interesting properties related to its structure and function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Ile-Tyr-Ser-Tyr-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, isoleucine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, tyrosine, is coupled to the growing peptide chain using a coupling reagent such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for the remaining amino acids, serine and tyrosine.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of peptides like This compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput production of peptides. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
化学反应分析
Types of Reactions
H-Ile-Tyr-Ser-Tyr-OH: can undergo various chemical reactions, including:
Oxidation: The tyrosine residues in the peptide can be oxidized to form dityrosine or other oxidized products.
Reduction: Reduction reactions can be used to modify the peptide’s structure, such as reducing disulfide bonds if present.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate can be used under mild conditions to oxidize tyrosine residues.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds.
Substitution: Amino acid substitutions can be achieved using standard SPPS techniques with different protected amino acids.
Major Products Formed
Oxidation: Oxidation of tyrosine residues can lead to the formation of dityrosine or other oxidized derivatives.
Reduction: Reduction reactions can result in the formation of reduced peptides with modified structures.
Substitution: Substitution reactions yield peptides with altered amino acid sequences, which can be used to study the effects of specific residues on peptide function.
科学研究应用
H-Ile-Tyr-Ser-Tyr-OH: has several potential scientific research applications, including:
Chemistry: Studying the peptide’s chemical properties, such as its stability, reactivity, and interactions with other molecules.
Biology: Investigating the peptide’s biological activities, such as its effects on cell signaling pathways, enzyme inhibition, or receptor binding.
Medicine: Exploring the peptide’s therapeutic potential, such as its use as a drug candidate for treating diseases or as a diagnostic tool.
Industry: Utilizing the peptide in various industrial applications, such as in the development of biomaterials, biosensors, or as a component in cosmetic formulations.
作用机制
The mechanism of action of H-Ile-Tyr-Ser-Tyr-OH depends on its specific biological target and context. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. For example, the peptide may interact with cell surface receptors, triggering intracellular signaling cascades that lead to various cellular responses. Alternatively, it may inhibit the activity of specific enzymes, thereby affecting metabolic pathways.
相似化合物的比较
H-Ile-Tyr-Ser-Tyr-OH: can be compared to other similar peptides, such as:
H-Phe-Ile-Tyr-His-Ser-Tyr-Lys-OH: This heptapeptide has been shown to facilitate learning and memory processes in rats.
Leu-Ala-Ile-Tyr-Ser: This peptide has been designed as a specific inhibitor of phospholipase A2.
The uniqueness of This compound lies in its specific sequence and the presence of two tyrosine residues, which may confer unique chemical and biological properties compared to other peptides.
属性
CAS 编号 |
231282-43-2 |
|---|---|
分子式 |
C27H36N4O8 |
分子量 |
544.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C27H36N4O8/c1-3-15(2)23(28)26(37)29-20(12-16-4-8-18(33)9-5-16)24(35)31-22(14-32)25(36)30-21(27(38)39)13-17-6-10-19(34)11-7-17/h4-11,15,20-23,32-34H,3,12-14,28H2,1-2H3,(H,29,37)(H,30,36)(H,31,35)(H,38,39)/t15-,20-,21-,22-,23-/m0/s1 |
InChI 键 |
VFBWQIGGIZSHGJ-PRMJJDQESA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



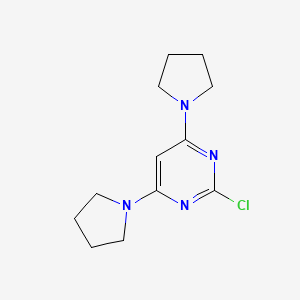
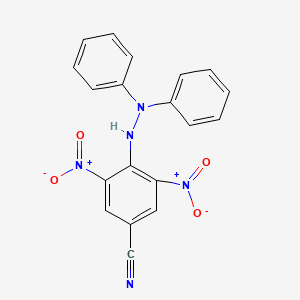
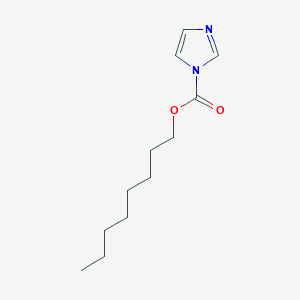
![{[1-(tert-Butylsulfanyl)-3-methylbut-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14261414.png)
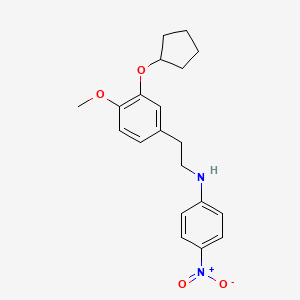
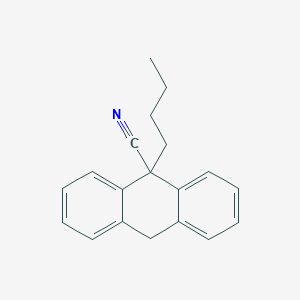
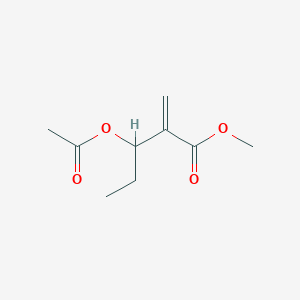
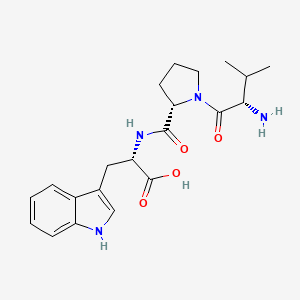
![2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile](/img/structure/B14261442.png)
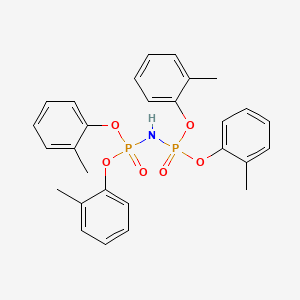
![Trimethyl[3-(naphthalen-1-yl)prop-2-en-1-yl]silane](/img/structure/B14261450.png)
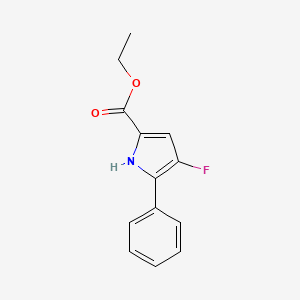
![(E,E)-N,N'-(4-Methyl-1,2-phenylene)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14261458.png)
